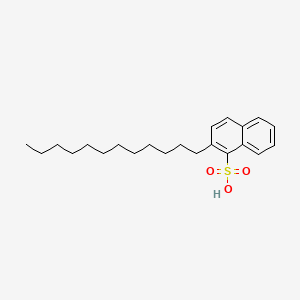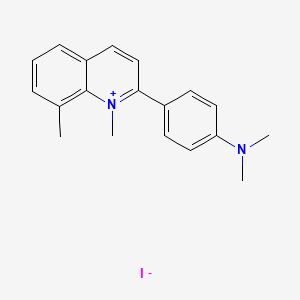
3-Ethoxy-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-methylpropanenitrile is an organic compound with the molecular formula C6H11NO It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-2-methylpropanal with a cyanide source under basic conditions. The reaction typically proceeds as follows: [ \text{C}6\text{H}{12}\text{O} + \text{NaCN} \rightarrow \text{C}6\text{H}{11}\text{NO} + \text{NaOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled temperatures to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
3-Ethoxy-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group. This can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
3-Methoxy-2-methylpropanenitrile: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-2-methylpropenal: An aldehyde with a similar carbon skeleton but different functional groups.
Uniqueness: 3-Ethoxy-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it valuable in certain synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
33573-94-3 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-ethoxy-2-methylpropanenitrile |
InChI |
InChI=1S/C6H11NO/c1-3-8-5-6(2)4-7/h6H,3,5H2,1-2H3 |
InChI Key |
WQYNBFXFAIAGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)



![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)



